

# role of lipid A modification in colistin resistance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

[Get Quote](#)

An In-depth Technical Guide: The Role of Lipid A Modification in **Colistin** Resistance

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Colistin**, a polymyxin antibiotic, serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its efficacy is rooted in its ability to bind to and disrupt the bacterial outer membrane. The primary target of **colistin** is the lipid A moiety of lipopolysaccharide (LPS), a key component of this membrane. However, the rise of **colistin** resistance poses a significant threat to global health. The predominant mechanism underlying this resistance is the structural modification of lipid A, which reduces its net negative charge and thereby weakens its electrostatic interaction with the positively charged **colistin** molecule. This guide provides a comprehensive technical overview of the biochemical pathways, regulatory systems, and genetic determinants that govern lipid A modification, leading to **colistin** resistance.

## The Molecular Interaction: Colistin and Lipid A

**Colistin** is a polycationic peptide antibiotic that exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria.<sup>[1][2]</sup> Its mechanism of action begins with an electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of **colistin** and the negatively charged phosphate groups of the lipid A component of LPS.<sup>[1]</sup> This binding displaces divalent cations ( $Mg^{2+}$  and  $Ca^{2+}$ ) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity, leakage of cellular contents, and ultimately, cell death.<sup>[1][3]</sup>

## Core Resistance Mechanism: Altering the Target

The most effective strategy bacteria have evolved to counteract **colistin** is to modify its target, lipid A. By adding positively charged molecules to the lipid A structure, bacteria reduce the net negative charge of their outer membrane.[\[4\]](#)[\[5\]](#) This modification hinders the initial electrostatic attraction of **colistin**, preventing it from binding effectively and disrupting the membrane.[\[2\]](#)[\[5\]](#)

The two most prevalent chemical modifications are:

- Addition of phosphoethanolamine (pEtN): This modification is catalyzed by phosphoethanolamine transferases.[\[6\]](#)[\[7\]](#)
- Addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N): This cationic sugar is synthesized and transferred by a series of enzymes encoded by the *arn* operon.[\[1\]](#)[\[7\]](#)

These modifications can occur at the 1- and/or 4'-phosphate groups of the lipid A glucosamine disaccharide backbone.[\[7\]](#)

## Regulatory Pathways for Lipid A Modification

The expression of genes responsible for lipid A modification is tightly controlled by sophisticated two-component regulatory systems (TCS). These systems allow bacteria to sense environmental cues, including the presence of antimicrobial peptides like **colistin**, and mount an adaptive resistance response.

## The PhoP/PhoQ and PmrA/PmrB Systems

In many Gram-negative bacteria, including *Klebsiella pneumoniae*, *Pseudomonas aeruginosa*, and *Salmonella enterica*, the PhoP/PhoQ and PmrA/PmrB two-component systems are central to regulating **colistin** resistance.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Sensing: The sensor kinase PhoQ is activated by low extracellular Mg<sup>2+</sup> concentrations or the presence of cationic antimicrobial peptides.[\[9\]](#)[\[10\]](#)
- Signal Transduction: Activated PhoQ phosphorylates its cognate response regulator, PhoP. Phosphorylated PhoP then activates the transcription of the *pmrD* gene.

- Activation of PmrA/PmrB: The PmrD protein, in turn, facilitates the activation of the PmrA/PmrB system. The sensor kinase PmrB can also be directly activated by stimuli like high iron ( $Fe^{3+}$ ) levels. Activated PmrB phosphorylates the response regulator PmrA.
- Upregulation of Modification Genes: Phosphorylated PmrA acts as a transcriptional activator for the *arnBCADTEF* operon (responsible for L-Ara4N synthesis and transfer) and the *pmrC* (*eptA*) gene (encoding a pEtN transferase).<sup>[1][9]</sup> The resulting enzymes modify lipid A, conferring the resistance phenotype.<sup>[1]</sup>

## The Role of the *mgrB* Gene

A crucial element in this regulatory cascade is the *mgrB* gene, which encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoP/PhoQ system.<sup>[2]</sup> Inactivation of *mgrB* through deletion or insertional mutation is a common clinical finding in **colistin**-resistant *K. pneumoniae*.<sup>[2][11]</sup> Loss of MgrB function leads to the constitutive (uncontrolled) activation of PhoP/PhoQ, resulting in the constant high-level expression of the lipid A modification genes and a stable **colistin**-resistant phenotype.<sup>[2]</sup>



[Click to download full resolution via product page](#)

Caption: Chromosomally-mediated **colistin** resistance signaling cascade.

## Plasmid-Mediated Resistance: The Advent of MCR

A paradigm shift in understanding **colistin** resistance occurred with the discovery of the mobilized **colistin** resistance (*mcr*) gene, first reported as *mcr-1* in 2015.<sup>[3]</sup> Unlike chromosomally mediated resistance, which arises from mutations and is transferred vertically, *mcr* genes are located on plasmids, allowing for rapid horizontal transfer between different bacterial species.<sup>[3][12][13]</sup>

The *mcr-1* gene encodes a phosphoethanolamine transferase enzyme that catalyzes the addition of a pEtN moiety to lipid A.<sup>[12][13][14][15]</sup> This function is analogous to the chromosomally encoded *PmrC/EptA* enzymes but is acquired via a mobile genetic element.<sup>[13]</sup> The spread of *mcr* genes is a major public health concern as it can confer **colistin** resistance to already multidrug-resistant pathogens.<sup>[3]</sup> Since the initial discovery, multiple variants of *mcr* (*mcr-1* to *mcr-10*) have been identified globally.<sup>[6][15]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of plasmid-mediated (mcr-1) **colistin** resistance.

## Data Presentation: Quantitative Effects of Lipid A Modification

The modification of lipid A directly correlates with an increase in the Minimum Inhibitory Concentration (MIC) of **colistin**. The following table summarizes quantitative data from various studies, demonstrating the impact of specific genetic alterations on **colistin** susceptibility.

| Bacterial Species       | Strain Type / Genetic Alteration                        | Lipid A Modification | Colistin MIC (mg/L) - Susceptible | Colistin MIC (mg/L) - Resistant | Reference(s)                              |
|-------------------------|---------------------------------------------------------|----------------------|-----------------------------------|---------------------------------|-------------------------------------------|
| Acinetobacter baumannii | Isogenic pair (clinical)                                | Addition of pEtN     | 1                                 | 32                              | <a href="#">[16]</a>                      |
| A. baumannii ATCC 19606 | Laboratory-selected mutant with PmrB substitution       | Addition of pEtN     | 1                                 | 32                              | <a href="#">[16]</a> <a href="#">[17]</a> |
| Klebsiella pneumoniae   | Clinical pairs with mgrB inactivation or pmrB mutations | Addition of L-Ara4N  | ≤2                                | >2                              | <a href="#">[2]</a> <a href="#">[11]</a>  |
| Escherichia coli        | Isogenic strain expressing mcr-1                        | Addition of pEtN     | 0.25                              | 2 - 4                           | <a href="#">[18]</a>                      |
| E. coli                 | Isogenic strain expressing mcr-3                        | Addition of pEtN     | 0.25                              | 2                               | <a href="#">[18]</a>                      |
| P. aeruginosa           | Clinical isolates from CF patients with phoQ mutations  | Addition of L-Ara4N  | (not specified)                   | >512                            | <a href="#">[8]</a>                       |

## Experimental Protocols

### Protocol 1: Colistin Susceptibility Testing by Broth Microdilution (BMD)

The broth microdilution method is the gold standard for determining the MIC of **colistin**, as recommended by both CLSI and EUCAST.[19][20] Agar-based methods like disk diffusion are unreliable due to the poor diffusion of the large, cationic **colistin** molecule.[19]

#### Methodology:

- Prepare **Colistin** Stock Solution: Prepare a stock solution of **colistin** sulfate according to the manufacturer's instructions.
- Prepare Microtiter Plate: Using sterile 96-well microplates, perform serial two-fold dilutions of the **colistin** stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.25 to 128 mg/L).[19][21]
- Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[22]
- Reading the MIC: The MIC is the lowest concentration of **colistin** that completely inhibits visible bacterial growth.[19]
- Quality Control: Perform quality control using a **colistin**-susceptible strain (e.g., E. coli ATCC 25922) and a **colistin**-resistant strain (e.g., E. coli NCTC 13846, mcr-1 positive).[19]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **colistin** MIC determination by BMD.

## Protocol 2: Lipid A Analysis by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry (MS) is a powerful technique for rapidly analyzing the structure of lipid A and detecting modifications that confer **colistin** resistance.[7][16][23]

**Methodology:**

- Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate broth medium.
- Lipid A Extraction (Microextraction Method):
  - Harvest bacterial cells by centrifugation.
  - Wash the cell pellet with phosphate-buffered saline (PBS) and then with pure water.
  - Resuspend the pellet in a hydrolysis buffer (e.g., 200 µL of 2% SDS in 20 mM Tris-HCl buffer, pH 7.8).
  - Heat the suspension at 98°C for 30 minutes to lyse the cells and release LPS.
  - Add an equal volume of 400 mM HCl in 200 mM sodium acetate buffer (pH 1.5) to precipitate the de-O-acylated LPS.
  - Incubate at 100°C for 30 minutes to induce mild acid hydrolysis, which cleaves the Kdo-lipid A bond.
  - Centrifuge to pellet the lipid A. Wash the pellet twice with water and once with 80% ethanol to remove contaminants.
  - Dry the final lipid A pellet.
- Sample Preparation for MALDI-TOF:
  - Resuspend the extracted lipid A in a chloroform-methanol mixture (e.g., 2:1, v/v).
  - Spot a small volume (e.g., 1 µL) of the lipid A suspension onto a MALDI target plate.
  - Overlay the spot with an equal volume of a suitable matrix solution (e.g., norharmane or 2,5-dihydroxybenzoic acid).
  - Allow the spot to air-dry completely.

- MALDI-TOF MS Analysis:
  - Acquire mass spectra in the negative-ion reflectron mode.
  - Analyze the resulting spectra for mass-to-charge ratio (m/z) peaks corresponding to unmodified and modified lipid A species. For example, in *E. coli*, the unmodified hexa-acylated lipid A appears at an m/z of ~1796.2.[7][24] The addition of L-Ara4N results in a peak at ~1927.2, and the addition of pEtN results in a peak at ~1919.2.[7][24]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Lipid A analysis by MALDI-TOF MS.

## Conclusion and Future Directions

The modification of lipid A is the cornerstone of **colistin** resistance in Gram-negative bacteria. This process, driven by sophisticated chromosomal regulatory networks and accelerated by the horizontal transfer of plasmid-mediated genes like *mcr-1*, presents a formidable challenge in clinical settings. A thorough understanding of these mechanisms is critical for the development of effective countermeasures. Future research and drug development efforts should focus on:

- Inhibitors of Modification Pathways: Developing small molecules that inhibit the function of key enzymes like *PmrA/PmrB*, *PhoP/PhoQ*, or the MCR proteins could restore **colistin** susceptibility.
- Combination Therapies: Combining **colistin** with agents that disrupt the bacterial outer membrane or inhibit the modification pathways could create synergistic effects and overcome resistance.
- Rapid Diagnostics: Improving and implementing rapid diagnostic tools, such as MALDI-TOF MS-based methods, is essential for identifying **colistin** resistance quickly and guiding appropriate therapeutic choices.

By targeting the very mechanisms that bacteria use to defend themselves, the scientific community can work towards preserving the efficacy of this crucial last-resort antibiotic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Structural modification of LPS in colistin-resistant, KPC-producing *Klebsiella pneumoniae* - [PMC](https://www.ncbi.nlm.nih.gov/pmc/) [pmc.ncbi.nlm.nih.gov]
- 3. [nccid.ca](https://www.ncbi.nlm.nih.gov/pmc/) [nccid.ca]

- 4. Lipid A-Ara4N as an alternate pathway for (colistin) resistance in *Klebsiella pneumonia* isolates in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The clue is in the lipid A: Rapid detection of colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PhoQ Mutations Promote Lipid A Modification and Polymyxin Resistance of *Pseudomonas aeruginosa* Found in Colistin-Treated Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Impact of Two-Component Regulatory Systems PhoP-PhoQ and PmrA-PmrB on Colistin Pharmacodynamics in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dissemination and Mechanism for the MCR-1 Colistin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MCR-1 - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Colistin Resistance Gene mcr-1 Mediates Cell Permeability and Resistance to Hydrophobic Antibiotics [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Phosphoethanolamine Modification of Lipid A in Colistin-Resistant Variants of *Acinetobacter baumannii* Mediated by the pmrAB Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphoethanolamine modification of lipid A in colistin-resistant variants of *Acinetobacter baumannii* mediated by the pmrAB two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. mjima.org [mjima.org]
- 20. scribd.com [scribd.com]
- 21. jmatonline.com [jmatonline.com]
- 22. Evaluation of different methods for in vitro susceptibility testing of colistin in carbapenem resistant Gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipid A modification-induced colistin-resistant *Klebsiella variicola* from healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The clue is in the lipid A: Rapid detection of colistin resistance | PLOS Pathogens [journals.plos.org]
- To cite this document: BenchChem. [role of lipid A modification in colistin resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560248#role-of-lipid-a-modification-in-colistin-resistance]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)